molecular formula C25H21ClF4N2O3 B11500691 N-[1-(2-chlorobenzyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]-4-fluorobenzamide

N-[1-(2-chlorobenzyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]-4-fluorobenzamide

Cat. No.: B11500691
M. Wt: 508.9 g/mol
InChI Key: RJEDTZPYELLCAQ-UHFFFAOYSA-N
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Description

The compound N-{1-[(2-chlorophenyl)methyl]-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl}-4-fluorobenzamide is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a trifluoromethyl group, a chlorophenyl group, and a fluorobenzamide moiety, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(2-chlorophenyl)methyl]-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl}-4-fluorobenzamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, where a phenylhydrazine reacts with a ketone under acidic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using a trifluoromethylation reagent such as trifluoromethyl iodide in the presence of a base.

    Attachment of the Chlorophenyl Group: The chlorophenyl group can be attached via a Friedel-Crafts alkylation reaction using chlorobenzyl chloride and a Lewis acid catalyst.

    Formation of the Benzamide Moiety: The final step involves the reaction of the indole derivative with 4-fluorobenzoyl chloride in the presence of a base to form the benzamide moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-{1-[(2-chlorophenyl)methyl]-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl}-4-fluorobenzamide: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl and fluorobenzamide moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous medium for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-{1-[(2-chlorophenyl)methyl]-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl}-4-fluorobenzamide: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions and protein binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{1-[(2-chlorophenyl)methyl]-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl}-4-fluorobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

N-{1-[(2-chlorophenyl)methyl]-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl}-4-fluorobenzamide: can be compared with other similar compounds such as:

    N-{1-[(2-chlorophenyl)methyl]-6,6-dimethyl-2,4-dioxo-3-(methyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl}-4-fluorobenzamide: Similar structure but lacks the trifluoromethyl group.

    N-{1-[(2-chlorophenyl)methyl]-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl}-4-chlorobenzamide: Similar structure but has a chlorobenzamide moiety instead of fluorobenzamide.

These comparisons highlight the unique properties of the compound, such as the presence of the trifluoromethyl and fluorobenzamide groups, which can influence its reactivity and biological activity.

Properties

Molecular Formula

C25H21ClF4N2O3

Molecular Weight

508.9 g/mol

IUPAC Name

N-[1-[(2-chlorophenyl)methyl]-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-5,7-dihydroindol-3-yl]-4-fluorobenzamide

InChI

InChI=1S/C25H21ClF4N2O3/c1-23(2)11-18-20(19(33)12-23)24(25(28,29)30,31-21(34)14-7-9-16(27)10-8-14)22(35)32(18)13-15-5-3-4-6-17(15)26/h3-10H,11-13H2,1-2H3,(H,31,34)

InChI Key

RJEDTZPYELLCAQ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(=O)C1)C(C(=O)N2CC3=CC=CC=C3Cl)(C(F)(F)F)NC(=O)C4=CC=C(C=C4)F)C

Origin of Product

United States

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